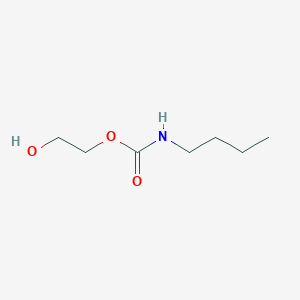

2-hydroxyethyl N-butylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTRRBGETIJCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927056 | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13105-54-9 | |

| Record name | 2-Hydroxyethyl butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13105-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC29170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxyethyl N Butylcarbamate and Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the target molecule from readily available starting materials in a limited number of steps. These methods are often favored for their efficiency and atom economy.

Synthesis from Ethylene (B1197577) Carbonate and Butylamine (B146782)

The reaction between ethylene carbonate and primary amines presents a straightforward route to 2-hydroxyethyl carbamates. This method is advantageous as it avoids the use of hazardous reagents like phosgene (B1210022). The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of ethylene carbonate, leading to a ring-opening mechanism. This initial attack is followed by an intramolecular rearrangement to yield the corresponding 2-hydroxyethyl carbamate (B1207046).

While specific data for the reaction of ethylene carbonate with butylamine to yield 2-hydroxyethyl N-butylcarbamate (B8559338) is not extensively detailed in publicly available literature, the general reaction parameters can be inferred from similar reactions. The reaction is typically carried out in a suitable solvent and may be heated to achieve a reasonable reaction rate. The use of a catalyst can also influence the reaction efficiency and selectivity.

Table 1: General Conditions for the Reaction of Ethylene Carbonate with Amines

| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Primary Aromatic Amines | Phosphonium Ionic Liquids | Solvent-free | 140 | High | evitachem.com |

| Aniline | None | Solvent-free | 140 | Completion | evitachem.com |

| Ammonia (B1221849) | None | Aqueous | < 50 | Not specified | vulcanchem.com |

Note: This table represents general conditions for analogous reactions and not specifically for 2-hydroxyethyl N-butylcarbamate.

Carbamate Formation via Reaction of Amines with Carbon Dioxide

The utilization of carbon dioxide as a C1 source for carbamate synthesis is an attractive approach due to its abundance, low cost, and non-toxic nature. keyorganics.net This "green" method typically involves the reaction of an amine with CO2 to form a carbamate salt or a carbamic acid intermediate. This intermediate is then reacted with an electrophile, such as an alkyl halide or an epoxide, to furnish the final carbamate.

For the synthesis of this compound, this would involve the reaction of butylamine with carbon dioxide, followed by a reaction with a suitable 2-hydroxyethylating agent. Alternatively, the reaction can be carried out in the presence of an alcohol, although this often requires a dehydration agent to drive the reaction to completion. keyorganics.net

Utilization of Isocyanates in Carbamate Bond Formation

The reaction of an isocyanate with an alcohol is a widely used and generally high-yielding method for the synthesis of carbamates. For the preparation of this compound, this would involve the reaction of butyl isocyanate with ethylene glycol. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the carbamate linkage.

This reaction is often carried out in an inert solvent, and while it can proceed without a catalyst, the use of a suitable catalyst can significantly accelerate the reaction rate. One of the primary advantages of this method is the high reactivity of the isocyanate group, which often leads to excellent yields of the desired product. A known method for the manufacture of Iodopropynyl butylcarbamate involves the reaction of butyl isocyanate with propargyl alcohol, which is a similar reaction. wikipedia.org

Synthesis through Activated Mixed Carbonates and Chloroformates

Activated carbonates and chloroformates are versatile reagents for the synthesis of carbamates. These reagents are typically more reactive than simple dialkyl carbonates, allowing for milder reaction conditions.

Mixed Carbonates: Mixed carbonates, such as those derived from p-nitrophenol, can be used to introduce the carbamate functionality. rug.nl The synthesis would involve the initial formation of a mixed carbonate of ethylene glycol, which is then reacted with butylamine. The p-nitrophenoxide is a good leaving group, facilitating the nucleophilic attack by the amine.

Chloroformates: The reaction of a chloroformate with an amine is a classical method for carbamate synthesis. To synthesize this compound, one could react 2-hydroxyethyl chloroformate with butylamine. Alternatively, and perhaps more practically, butyl chloroformate can be reacted with ethanolamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. A photo-on-demand method for the in-situ synthesis of chloroformates from an alcohol and chloroform (B151607) has been reported, offering a safer alternative to handling highly toxic phosgene. nih.govgoogle.com

Table 2: Synthesis of a Carbamate Analogue using Benzyl (B1604629) Chloroformate evitachem.com

| Amine | Chloroformate | Solvent | Base | Yield (%) |

| 2-(Butylamino)ethanol | Benzyl Chloroformate | Dichloromethane (B109758) | Not Specified | >90 |

Note: This table describes the synthesis of an analogue, benzyl butyl(2-hydroxyethyl)carbamate, and not the title compound.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to complex molecule synthesis. nih.gov While specific MCRs for the direct synthesis of this compound are not well-documented, one could envision a three-component reaction involving butylamine, a source of the carbonyl group (like carbon dioxide or a derivative), and ethylene oxide. However, controlling the selectivity of such a reaction would be a significant challenge. The development of a specific MCR for this target molecule remains an area for future research.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in many of the synthetic routes to carbamates, often leading to higher yields, milder reaction conditions, and improved selectivity. Various types of catalysts, including bases, metal complexes, and enzymes, can be employed.

In the synthesis from ethylene carbonate and butylamine, both acid and base catalysts can be utilized. Basic catalysts can deprotonate the amine, increasing its nucleophilicity, while Lewis acids can activate the carbonyl group of the ethylene carbonate. Phosphonium-based ionic liquids have been shown to be effective catalysts for the reaction of primary aromatic amines with ethylene carbonate. evitachem.com

For the synthesis involving carbon dioxide, catalytic systems are often essential to overcome the high activation barrier. For the reaction of amines, CO2, and alcohols, basic catalysts have been shown to be effective. keyorganics.net

In the isocyanate route, while often proceeding without a catalyst, the reaction can be accelerated by various catalysts, including tertiary amines and organometallic compounds.

Table 3: General Catalytic Systems for Carbamate Synthesis evitachem.com

| Catalyst | Reactants | Advantage |

| Pyridine | Ethyl chloroformate, O-benzylhydroxylamine hydrochloride | Suppresses diacylation |

| LHMDS | Carbamate, Methyl phenyl sulfone | Avoids Weinreb ketone formation |

| Cs₂CO₃/TBAI | Amines, CO₂, Halides | Racemization-resistant |

| Zirconium(IV) | Carbamate, Urea (B33335) | Rate enhancement under microwave |

Note: This table presents general catalytic systems for carbamate synthesis and not specifically for this compound.

Role of Basic Metal Oxides (e.g., CaO) in Reaction Pathways

Basic metal oxides, such as calcium oxide (CaO), represent a class of heterogeneous catalysts that are gaining attention in organic synthesis due to their low cost, reusability, and high basicity. While direct studies on the CaO-catalyzed synthesis of this compound are not extensively documented, their role can be inferred from their application in related transesterification and carboxylation reactions.

In the context of carbamate synthesis, CaO can function as a solid base to facilitate several key steps. For instance, in the reaction between an amine (n-butylamine) and a cyclic carbonate (ethylene carbonate), CaO could activate the amine by deprotonation, increasing its nucleophilicity towards the carbonate. Alternatively, in a transesterification-like pathway using a dialkyl carbonate and 2-aminoethanol, CaO could activate the alcohol moiety.

Research on biodiesel production has demonstrated that CaO is an effective catalyst for the transesterification of triglycerides. nih.govscispace.com The proposed mechanism involves the formation of a calcium methoxide (B1231860) species on the catalyst surface, which then acts as the active nucleophile. nih.gov A similar mechanism can be envisioned for carbamate synthesis, where CaO reacts with the alcohol (e.g., 2-aminoethanol) to form a more potent nucleophile. The heterogeneous nature of CaO simplifies catalyst separation from the reaction mixture, a significant advantage for process purification. scispace.com Studies on modified CaO catalysts, such as those derived from waste shells, have shown high catalytic activity and reusability over multiple cycles. mdpi.comresearchgate.netresearchgate.net

Table 1: Application of CaO as a Heterogeneous Catalyst in Related Syntheses

| Catalyst Source | Reactants | Product | Yield | Reusability |

| Hydrated Lime | Jatropha curcas oil, Methanol (B129727) | Biodiesel | 100% | Not Reported |

| Eggshell | Not specified | 7,8-dihydro-4H-chromen-5(6H)-one | High | 5 runs |

| Quail Eggshell | Palm oil, Methanol | Biodiesel | 89% | Not Reported |

| Blood Clam Shell | Triglycerides, Free Fatty Acids | Biodiesel | ~97% | Not Reported |

This table presents data from analogous reactions to illustrate the catalytic potential of CaO.

Exploration of Other Catalytic Systems

Beyond basic metal oxides, a diverse array of catalytic systems has been explored for the synthesis of carbamates, offering high yields and selectivity under various conditions. These systems are often developed to overcome the limitations of traditional methods, which frequently employ hazardous reagents like phosgene. rsc.orgnih.gov

One prominent approach involves the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org This method is highly atom-economical and utilizes a benign source of the carbonyl group. Catalytic systems based on cesium carbonate (Cs2CO3) in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) have proven effective for this transformation, minimizing side reactions such as N-alkylation. nih.govorganic-chemistry.orgresearchgate.net

Metal-catalyzed reactions also feature prominently.

Indium: Catalytic amounts of indium have been used for the efficient synthesis of carbamates from amines and alkyl chloroformates. nih.gov

Palladium: Palladium catalysts, such as PdCl2, can facilitate the assembly of carbamates from organic azides, carbon monoxide, and alcohols under mild conditions. nih.gov

Titanium: Mesoporous titanium phosphate (B84403) has been shown to be a brilliant catalyst for synthesizing carbamates from CO2 and amines at room temperature in a solvent-free state. acs.org

Zirconium(IV): Zr(IV) catalysts are effective in promoting carbamate-urea exchange reactions. nih.gov

Organocatalysis offers a metal-free alternative. For example, the bicyclic guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been reported as an effective catalyst for the reaction of aromatic amines with cyclic organic carbonates to form N-aryl carbamates under very mild conditions. nih.gov

Table 2: Comparison of Catalytic Systems for the Synthesis of Carbamate Analogues

| Catalyst System | Reactants | Product Type | Yield | Key Advantage |

| Cs2CO3 / TBAI | Amine, CO2, Alkyl Halide | N-Alkyl Carbamate | High | Avoids overalkylation, mild conditions. nih.govorganic-chemistry.org |

| PdCl2 | Organic Azide, CO, Alcohol | Carbamate | High | Use of atmospheric CO, low catalyst loading. nih.gov |

| TBD (Organocatalyst) | Aromatic Amine, Cyclic Carbonate | N-Aryl Carbamate | Good to Excellent | Metal-free, extremely mild conditions. nih.gov |

| TiO2–Cr2O3/SiO2 | Amine, Urea, Alcohol | N-Substituted Carbamate | 95-98% | Reusable catalyst, utilizes urea as carbonyl source. rsc.org |

This table is based on data for analogous carbamate syntheses.

Green Chemistry Principles in Carbamate Synthesis

The principles of green chemistry, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency, are increasingly being applied to carbamate synthesis.

Solvent-Free Methodologies for Sustainable Production

Performing reactions without a solvent or in a recyclable medium is a cornerstone of green chemistry. Solvent-free synthesis of carbamates has been achieved using various catalytic approaches. For instance, the reaction of amines with CO2 and alkyl halides can be conducted without a solvent, particularly when using solid catalysts. google.com A patent describes a solvent-free process for synthesizing various butyl-N-substituted carbamates using a solid catalyst at moderate temperatures and CO2 pressures. google.com Similarly, the use of tert-butyl nitrite (B80452) (TBN) as a versatile reagent allows for the solvent-free synthesis of N-nitrosoamides at room temperature, showcasing a pathway that eliminates the need for conventional solvents. organic-chemistry.org

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as highly promising green reaction media. rsc.orgnih.gov They are typically mixtures of two or more components, such as a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point lower than the individual components. DESs are attractive due to their low cost, low toxicity, biodegradability, and high thermal stability. rsc.orgrsc.org

In carbamate synthesis, DESs can act as both the solvent and the catalyst. A system composed of choline (B1196258) chloride and zinc(II) chloride ([ChCl][ZnCl2]2) has been effectively used for the three-component coupling of amines, alkyl halides, and CO2 to produce carbamates at room temperature and atmospheric pressure. rsc.orgresearchgate.net This DES system is not only efficient but also recyclable for at least five consecutive runs without a significant loss of activity. rsc.org Other studies have shown that DESs can be used with ureas as the carbonyl source to synthesize a wide range of carbamate derivatives in moderate to high yields. rsc.org The use of a reactive deep eutectic solvent (RDES) composed of erbium trichloride (B1173362) and urea has been demonstrated for the synthesis of cellulose (B213188) carbamate, where the DES acts as the medium, reagent, and catalyst. mdpi.com

Table 3: Deep Eutectic Solvents in Carbamate Synthesis

| DES Composition | Reactants | Product Type | Key Features |

| Choline chloride:Zinc(II) chloride | Amine, Alkyl Halide, CO2 | Carbamate | Mild conditions, recyclable catalyst/solvent system. rsc.orgresearchgate.net |

| Choline chloride:Zinc(II) chloride | Alcohol, Urea | Carbamate | Recyclable, moderate to high yields. rsc.org |

| Erbium trichloride:Urea | Cellulose, Urea | Cellulose Carbamate | Acts as medium, reagent, and catalyst; non-toxic. mdpi.com |

This table highlights the application of DES in the synthesis of various carbamates.

Elimination of Hazardous Reagents and Metal Catalysts

A major goal in green carbamate synthesis is the replacement of highly toxic reagents like phosgene and its derivatives. rsc.org The use of CO2 as a C1 building block is a leading alternative, as it is abundant, non-toxic, and economical. acs.orgrsc.org Methodologies reacting amines, CO2, and alkyl halides are prime examples of this phosgene-free approach. organic-chemistry.org Similarly, using urea as a carbonyl source provides a safer alternative to phosgene. rsc.orgorganic-chemistry.org

The development of metal-free catalytic systems is another crucial aspect of green chemistry, as it avoids potential contamination of the product with toxic heavy metals and simplifies purification. Organocatalysts, such as the previously mentioned TBD, facilitate carbamate synthesis without the need for any metal. nih.gov A metal-free synthesis of N-aryl carbamates from arylamines and CO2 has been developed using a sulfonium (B1226848) reagent to dehydrate the intermediate carbamic acid, which can then be trapped by alcohols. organic-chemistry.org Furthermore, reports describe the synthesis of various organic compounds, including amides, under heat-, metal-, and acid-free conditions using practical reagents like tert-butyl nitrite (TBN). organic-chemistry.orgrsc.orgresearchgate.net These approaches highlight a clear trend towards developing intrinsically safer and more sustainable synthetic protocols.

Scalability Considerations in this compound Synthesis

The scalability of a synthetic process is critical for its potential industrial application. For this compound, scaling up production requires careful consideration of reaction efficiency, catalyst performance, and process engineering.

The use of heterogeneous catalysts, such as basic metal oxides (CaO) or supported metal catalysts, is highly advantageous for large-scale operations. These catalysts can be easily separated from the product stream by simple filtration, which simplifies downstream processing and allows for catalyst recycling, thereby reducing costs and waste. scispace.comrsc.org The development of catalysts from waste materials, like eggshells, further enhances the economic and environmental viability of the process on a larger scale. mdpi.com

Continuous flow chemistry offers a modern solution for scaling up chemical syntheses. A continuous-flow methodology for producing carbamates from amines, alkyl halides, and CO2 has been reported, offering a faster and safer alternative to batch processing. acs.org This approach minimizes the handling of hazardous intermediates and allows for better control over reaction parameters, leading to higher consistency and yield.

The recyclability of the reaction medium is another key factor. Deep eutectic solvents (DESs) are particularly well-suited for scalable processes due to their high thermal stability and the demonstrated ability to be reused multiple times without significant loss of catalytic activity. rsc.orgrsc.org This reduces solvent consumption and waste generation, aligning with the economic and environmental demands of industrial-scale production. The development of catalytic, functional-group tolerant, and scalable methods, such as those using transition metal hydrogen atom transfer, further points towards the feasibility of producing complex carbamates efficiently on a larger scale. chemrxiv.org

Elucidation of Reaction Mechanisms and Kinetics for 2 Hydroxyethyl N Butylcarbamate Systems

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of carbamates, including 2-hydroxyethyl N-butylcarbamate (B8559338), can proceed through several mechanistic pathways. These pathways often involve key intermediates and are influenced by factors such as the presence of catalysts and the reaction environment.

The formation of carbamates can occur through the reaction of an alcohol with an isocyanate intermediate. nih.gov This is a widely utilized method for synthesizing a variety of carbamate derivatives. nih.gov For instance, the Curtius rearrangement involves the thermal decomposition of acyl azides to produce an isocyanate intermediate, which can then be trapped by an alcohol to yield the corresponding carbamate. nih.gov While direct reaction of amines with carbon dioxide can also lead to carbamates, the nucleophilicity of the resulting carbamate anion is lower than the starting amine, which can complicate subsequent reactions like alkylation. nih.gov

Another approach involves the three-component coupling of primary amines, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. acs.org This method generates carbamates, presumably through an in-situ formed carbamate or isocyanate-like intermediate. acs.org

Computational methods, including ab initio calculations, have been employed to investigate the molecular mechanisms of carbamate formation. These studies provide insights into the energetics and transition states of the reaction pathways. For example, in the reaction of amines with CO2, a proposed mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2. nih.gov Theoretical calculations suggest that this process is facilitated by a Brønsted base, which assists in proton transfer through a six-membered transition state. nih.gov

It is widely held that the initial step in the reaction between an amine and CO2 is the formation of a zwitterion (RH2N+-COO-). This zwitterion can then be deprotonated by another amine molecule to form the carbamate. nih.gov However, some computational studies have questioned the high energy barrier associated with the four-membered transition state of this zwitterion formation, suggesting alternative concerted mechanisms. nih.gov

Computational studies on related systems, such as the formation of ammonium (B1175870) carbamate from ammonia (B1221849) and carbon dioxide, have explored the role of intermediates like carbamic acid. ureaknowhow.com Ab initio calculations indicate that gas-phase carbamic acid is a stable species, although its direct detection in the gas phase has been challenging. ureaknowhow.com

Proton transfer is a fundamental step in many organic reactions, including the synthesis of carbamates. youtube.commasterorganicchemistry.com In the context of the reaction between amines and CO2, proton transfer is crucial for the stabilization of the intermediates. nih.gov After the initial nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate, a base (often another amine molecule) is required to abstract a proton from the nitrogen atom, leading to the formation of the carbamate anion. nih.govresearchgate.net

The efficiency of this proton transfer can be influenced by the basicity of the amine and the surrounding solvent. researchgate.net In some mechanisms, a "proton shuttle," such as a water molecule, can facilitate the transfer of a proton from one part of a molecule to another. masterorganicchemistry.com This is particularly relevant in aqueous systems where water can act as both a weak acid and a weak base.

Computational studies have highlighted the importance of proton transfer in the stability of protonated carbamates. The site of protonation (e.g., on the carbonyl oxygen or the nitrogen atom) can significantly affect the subsequent dissociation pathways. nih.gov The transfer of a proton from an amide group to the carbamate moiety, for instance, has been shown to be a key step in certain fragmentation mechanisms. nih.gov

Kinetics of Carbamate Formation and Breakdown

Rate = k[Amine][CO2]

Where 'k' is the rate constant. youtube.comyoutube.com The order of the reaction with respect to each reactant can be determined experimentally. youtube.com For elementary reactions, the reaction order often corresponds to the stoichiometric coefficients of the reactants. youtube.com

The Brønsted relationship provides a correlation between the rate constant of a reaction and the acidity or basicity of the reactants. For the uncatalyzed reaction of amines with carbon dioxide, a linear Brønsted relationship has been observed, where the logarithm of the rate constant (log k) is proportional to the pKa of the amine. researchgate.net This indicates that more basic amines generally react faster with CO2. researchgate.net

The rate law can become more complex in the presence of catalysts or in aqueous solutions where parallel reaction pathways can occur. For example, in aqueous monoethanolamine solutions, the formation of carbamate can proceed through reactions with dissolved CO2, carbonic acid, and bicarbonate, with the relative importance of each pathway being pH-dependent. nih.govacs.org

Table 1: Rate Law Determination from Experimental Data

| Experiment | [NO] (mol/L) | [H₂] (mol/L) | Initial Rate (mol/L·s⁻¹) |

| 1 | 0.005 | 0.002 | 1.25 x 10⁻⁵ |

| 2 | 0.010 | 0.002 | 5.00 x 10⁻⁵ |

| 3 | 0.010 | 0.004 | 1.00 x 10⁻⁴ |

| This interactive table demonstrates how changing reactant concentrations affects the initial reaction rate, allowing for the determination of the reaction order for each reactant. |

The dissociation of carbamates back into their constituent amine and carbon dioxide is a reversible process. ureaknowhow.com Kinetic studies of this dissociation are important for applications such as CO2 capture, where the release of CO2 is a key step in the regeneration of the amine solvent. nih.gov

The rate of carbamate dissociation is often influenced by temperature and the presence of catalysts. For sterically hindered amines, the carbamate is often less stable, leading to a faster dissociation rate. nih.gov This instability can be attributed to steric interactions that weaken the N-COO- bond. nih.gov

Kinetic studies of the dissociation of ammonium carbamate have shown that the process is complex, potentially involving surface-bound intermediates like carbamic acid. ureaknowhow.com The rate of decomposition can be measured by monitoring the change in pressure over time as the solid dissociates into gaseous ammonia and carbon dioxide. ureaknowhow.com The analysis of these kinetic data can be challenging due to the interplay of multiple reversible steps, including desorption from the surface. ureaknowhow.com

Reactivity and Transformation Mechanisms of the 2-hydroxyethyl N-butylcarbamate Moiety

The chemical behavior of this compound is dictated by its principal functional groups: the carbamate linkage (-O-CO-N-) and the terminal hydroxyl group (-OH). The carbamate group, while often used as a stable protecting group for amines, can act as an electrophilic site for nucleophilic attack.

Nucleophilic Substitution Reactions on the Carbamate Group

The carbamate group in compounds like this compound can undergo nucleophilic substitution at the carbonyl carbon. These reactions are fundamental to the transformation of the carbamate into other functional groups. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the displacement of the leaving group, which in this case is the 2-hydroxyethoxy group.

The reactivity of the carbamate towards nucleophiles can be enhanced. For instance, N-alkyl carbamoylimidazoles, which can be synthesized from primary amines, serve as effective surrogates for isocyanates. acs.orgnih.gov These activated carbamates react readily with a variety of nucleophiles, including amines, alcohols, and thiols, in the presence of a base like triethylamine (B128534) to yield ureas, other carbamates, and thiocarbamates, respectively. acs.orgresearchgate.net While not directly involving this compound, this illustrates a key reactivity pattern. The reaction of N-benzyloxy carbamates with stabilized carbon nucleophiles, such as the anion of methyl phenyl sulfone, has also been demonstrated, leading to the formation of protected hydroxamic acids. nih.gov This reaction proceeds via a stable intermediate that prevents further reactions, highlighting a controlled method for C-C bond formation at the carbamate carbonyl. nih.gov

The hydroxyl group within the this compound molecule provides a site for further derivatization, such as esterification. For example, it can be reacted with acrylic acid to form 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.

Table 1: Nucleophilic Reactions on Carbamate Analogs

| Carbamate Type | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| N-Alkyl Carbamoylimidazole | Amines | N-Alkylureas | Base (e.g., triethylamine) | acs.org |

| N-Alkyl Carbamoylimidazole | Alcohols/Phenols | Carbamates | Base (e.g., triethylamine) | nih.govacs.org |

| N-Alkyl Carbamoylimidazole | Thiols | Thiocarbamates | Base (e.g., triethylamine) | nih.govacs.org |

| N-Benzyloxy Carbamate | Stabilized Carbon Nucleophiles (e.g., sulfone anions) | Protected Hydroxamic Acids | LHMDS, THF, -78°C | nih.gov |

Conversion of Carbamates to Urea (B33335) Derivatives

A significant transformation of carbamates is their conversion into urea derivatives, which are crucial scaffolds in pharmaceuticals and agrochemicals. thieme-connect.com This conversion typically involves the reaction of the carbamate with a primary or secondary amine, where the amine acts as a nucleophile, displacing the alcohol portion of the carbamate.

One effective method utilizes aluminum amide complexes, generated in situ from trimethylaluminum (B3029685) and an amine. organic-chemistry.org This approach facilitates the conversion of various carbamates, including methyl and benzyl (B1604629) carbamates, into bi-, tri-, and tetra-substituted ureas in good to excellent yields. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates selectivity, with methyl and benzyl carbamates reacting preferentially over more sterically hindered t-butyl carbamates. organic-chemistry.org

Another route involves the direct reaction of alkyl carbamates with aromatic or alkyl amines, often at elevated temperatures (reflux) and sometimes in the presence of a base catalyst system like triethylamine/DABCO. thieme-connect.com The yield of the resulting unsymmetrical urea can be influenced by the electronic nature of substituents on the amine; electron-donating groups on aryl amines tend to give higher yields. thieme-connect.com Furthermore, alkyl ammonium carbamates can be converted to cyclic and acyclic urea derivatives in the presence of a titanium complex catalyst. nih.govresearchgate.net This highlights the catalytic potential in transforming carbamate-related structures into ureas. nih.govresearchgate.net

Table 2: Selected Methods for the Conversion of Carbamates to Ureas

| Carbamate Substrate | Amine Reagent | Key Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Carbamate | Piperidine | Trimethylaluminum | Toluene, rt | 98% | organic-chemistry.org |

| Benzyl Carbamate | Pyrrolidine | Trimethylaluminum | Toluene, 50 °C | 99% | organic-chemistry.org |

| Alkyl Carbamate | Aniline | Et3N/DABCO | Reflux | ~70% | thieme-connect.com |

| Alkyl Carbamate | p-Bromoaniline | Et3N/DABCO | Reflux | 78% | thieme-connect.com |

| Alkyl Ammonium Carbamate | (Self-condensation) | Cp2Ti(OTf)2 | DMI, 160-200 °C | High | researchgate.net |

Ortho-metalation and Rearrangement Processes in Aryl Carbamates

Ortho-metalation is a powerful synthetic reaction that involves the deprotonation of an aromatic C-H bond located ortho (adjacent) to a directing metalation group (DMG). The aryl O-carbamate group, particularly the N,N-diethylcarbamate moiety, is recognized as one of the strongest DMGs in directed ortho-metalation (DoM) chemistry. nih.govacs.org This reaction is specific to aryl carbamates and is therefore not applicable to the aliphatic structure of this compound, which lacks an aromatic ring.

In aryl carbamates, the reaction is typically carried out using strong bases like organolithium reagents (e.g., s-BuLi) or sodium diisopropylamide (NaDA). nih.govuwindsor.ca The carbamate group coordinates to the metal cation of the base, directing the deprotonation to the adjacent ortho position to form a stable organometallic intermediate. nih.govuwindsor.ca This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents onto the aromatic ring.

Table 3: Examples of Directed Ortho-Metalation (DoM) of Aryl Carbamates

| Aryl Carbamate Substrate | Base/Solvent | Reaction/Electrophile | Product | Reference |

|---|---|---|---|---|

| O-Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | DoM, then quench with D2O | O-(2-Deuteriophenyl) N,N-diethylcarbamate | researchgate.net |

| O-Naphthyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | DoM, then quench with MeI | O-(2-Methyl-1-naphthyl) N,N-diethylcarbamate | researchgate.net |

| O-Aryl N,N-diethylcarbamate | LDA or NaDA | Anionic ortho-Fries Rearrangement | ortho-Hydroxy N,N-diethylbenzamide | nih.govuwindsor.ca |

| O-(4-Methoxyphenyl) N,N-diethylcarbamate | s-BuLi/TMEDA/THF | DoM, then quench with Me3SiCl | O-(4-Methoxy-2-trimethylsilylphenyl) N,N-diethylcarbamate | researchgate.net |

Advanced Spectroscopic Characterization of 2 Hydroxyethyl N Butylcarbamate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic connectivity of 2-hydroxyethyl N-butylcarbamate (B8559338).

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum of 2-hydroxyethyl N-butylcarbamate displays characteristic signals corresponding to the butyl group, the ethyl group, and the protons on the heteroatoms.

The chemical shifts (δ) are influenced by the electron density around the protons. Protons near electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons, according to the n+1 rule.

Based on data from analogous compounds, the expected ¹H-NMR assignments for this compound are detailed below. rsc.orgchemicalbook.com

Table 1: Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~4.90 | Broad Singlet | 1H | NH |

| ~4.15 | Triplet | 2H | O-CH₂ -CH₂-OH |

| ~3.65 | Triplet | 2H | O-CH₂-CH₂ -OH |

| ~3.10 | Quartet | 2H | NH-CH₂ -CH₂-CH₂-CH₃ |

| ~2.70 | Singlet | 1H | OH |

| ~1.45 | Sextet | 2H | NH-CH₂-CH₂ -CH₂-CH₃ |

| ~1.35 | Sextet | 2H | NH-CH₂-CH₂-CH₂ -CH₃ |

| ~0.90 | Triplet | 3H | NH-CH₂-CH₂-CH₂-CH₃ |

Note: Data are predicted based on spectral information for structurally similar compounds. The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shift of each carbon is indicative of its hybridization and electronic environment. Carbonyl carbons, such as the one in the carbamate (B1207046) group, are significantly deshielded and appear far downfield.

The expected chemical shifts for the seven distinct carbon atoms in this compound are summarized in the following table, derived from analyses of related carbamate structures. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~156.9 | C =O (Carbamate) |

| ~66.0 | O-C H₂-CH₂-OH |

| ~61.5 | O-CH₂-C H₂-OH |

| ~40.5 | NH-C H₂-CH₂-CH₂-CH₃ |

| ~32.0 | NH-CH₂-C H₂-CH₂-CH₃ |

| ~19.8 | NH-CH₂-CH₂-C H₂-CH₃ |

| ~13.7 | NH-CH₂-CH₂-CH₂-C H₃ |

Note: Data are predicted based on spectral information for structurally similar compounds.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org For this compound, COSY would show cross-peaks connecting the signals of adjacent methylene (B1212753) groups in the butyl chain (e.g., H on C1' with H on C2') and in the ethyl chain (H on C1" with H on C2"). This confirms the sequence of these alkyl chains.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C-NMR spectrum by linking the already assigned proton signals to their corresponding carbon partners.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity across quaternary carbons (like the carbonyl carbon) or heteroatoms. Key HMBC correlations for this molecule would include a cross-peak from the N-H proton to the carbonyl carbon (C=O) and to the first carbon of the butyl chain (C1'), as well as correlations from the protons on C1" of the ethyl group to the carbonyl carbon. These correlations definitively establish the carbamate linkage and its connection to both the butyl and hydroxyethyl (B10761427) moieties.

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational quantum chemistry approach used to predict NMR isotropic magnetic shielding tensors, which are then converted into chemical shifts. conicet.gov.arimist.ma This method, typically employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding for each nucleus in a molecule based on its optimized electronic structure. researchgate.net

The process involves:

Optimizing the 3D geometry of the this compound molecule using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)). rsc.org

Performing a GIAO calculation on the optimized geometry to obtain the absolute shielding tensor for each nucleus.

Calculating the chemical shifts by subtracting the computed shielding value of the nucleus of interest from the shielding value of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

The GIAO method is invaluable for:

Validating experimental assignments: Comparing calculated shifts with experimental data can confirm the accuracy of signal assignments. nih.gov

Distinguishing between isomers: In cases where multiple isomers are possible, GIAO calculations can predict the spectra for each, allowing the correct structure to be identified by matching it to the experimental spectrum.

Understanding conformational effects: The method can be used to study how different molecular conformations influence NMR chemical shifts.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. Each type of bond and functional group has a characteristic absorption range, making FT-IR an excellent tool for identifying the functional groups present in this compound.

The key vibrational modes expected in the FT-IR spectrum are:

O-H and N-H Stretching: A broad band for the hydroxyl (O-H) group and a sharper band for the amine (N-H) group are expected in the high-frequency region.

C-H Stretching: Signals corresponding to the aliphatic C-H bonds of the butyl and ethyl groups appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group is a prominent feature of the spectrum. oup.com

Table 3: Predicted FT-IR Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450 - 3300 | Stretching (Broad) | O-H (Alcohol) |

| 3350 - 3250 | Stretching | N-H (Secondary Amide/Carbamate) |

| 2960 - 2850 | Stretching | C-H (Aliphatic) |

| 1720 - 1680 | Stretching (Strong) | C=O (Carbamate Carbonyl) |

| 1550 - 1510 | Bending | N-H (Amide II band) |

| 1250 - 1200 | Stretching | C-O (Ester-like) |

| 1100 - 1000 | Stretching | C-N |

Note: Data are predicted based on characteristic vibrational frequencies for the functional groups present. oup.comresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, yielding a structural fingerprint. Unlike infrared spectroscopy, Raman scattering is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the backbone of polymers or the alkyl chains of organic molecules. nih.gov For this compound, the Raman spectrum is dominated by signals from its constituent functional groups, including the urethane (B1682113) linkage and the alkyl chains.

The analysis of related polyurethane systems and other carbamate compounds provides a basis for assigning the characteristic peaks of this compound. core.ac.uknih.govresearchgate.net The urethane group gives rise to several key bands. The C=O stretching vibration, analogous to the Amide I band in peptides, is expected to appear as a strong peak. The N-H in-plane bending and C-N stretching vibrations are also characteristic. spectroscopyonline.com Furthermore, the C-O stretching vibrations from the ester and alcohol functionalities, along with the various C-H stretching and bending modes from the butyl and ethyl groups, contribute to the complexity of the spectrum. researchgate.net

Table 1: Predicted FT-Raman Vibrational Modes for this compound This table is interactive. Click on a row to highlight it.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Urethane) | 3300 - 3500 | Medium |

| C-H Stretch | Alkyl (Butyl & Ethyl) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | Urethane | 1680 - 1730 | Strong |

| N-H Bend (Amide II) | Urethane | 1520 - 1560 | Medium |

| C-H Bend | Alkyl (Butyl & Ethyl) | 1350 - 1470 | Medium-Strong |

| C-N Stretch (Amide III) | Urethane | 1200 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides critical information about the molecular weight of a compound and, through analysis of fragmentation patterns, offers significant insight into its molecular structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (~70 eV), causing them to ionize and fragment in reproducible ways. libretexts.org The resulting mass spectrum is a pattern of fragment ions that serves as a molecular fingerprint. For this compound (Molecular Weight: 161.20 g/mol ), the molecular ion peak (M⁺˙) at m/z 161 would be expected, though its intensity may be low due to the molecule's instability under EI conditions.

The fragmentation of N-alkyl carbamates is well-documented and follows predictable pathways. nih.govnih.gov Key fragmentation processes for this compound would include:

Alpha-cleavage: Loss of the butyl radical (•C₄H₉) is a common pathway for N-butyl compounds, which would result in a fragment ion at m/z 104.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon of the butyl chain can rearrange to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈) and the formation of an ion at m/z 105.

Cleavage at the Carbamate Core: Breakage of the ester C-O bond can yield a [C₄H₉NHCO]⁺ fragment at m/z 100. Cleavage of the N-C bond can lead to the formation of a butyl isocyanate radical cation or related fragments.

Table 2: Potential EI-MS Fragment Ions of this compound This table is interactive. Click on a row to highlight it.

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 161 | [C₇H₁₅NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [M - C₂H₄O]⁺˙ | Loss of ethylene (B1197577) oxide |

| 105 | [C₃H₇NO₃]⁺˙ | Loss of butene (C₄H₈) via McLafferty Rearrangement |

| 104 | [C₃H₆NO₃]⁺ | Loss of butyl radical (•C₄H₉) via Alpha-cleavage |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of ester O-CH₂ bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution MS which provides a nominal (integer) mass, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision is possible because the exact mass of an atom is not an integer (with the exception of ¹²C, which is defined as 12.00000 amu). pharmacy180.com

For this compound, the molecular formula is C₇H₁₅NO₃. While a low-resolution instrument would show a molecular ion at a nominal mass of m/z 161, this could correspond to several other possible molecular formulas. HRMS can differentiate between these possibilities by measuring the exact mass. The calculated exact mass for C₇H₁₅NO₃ is 161.10519 Da. An experimental measurement from an HRMS instrument that matches this value would confirm the elemental composition, ruling out other isobaric (same nominal mass) compounds. acs.org

Table 3: Comparison of Isobaric Formulas with Nominal Mass 161 This table is interactive. Click on a row to highlight it.

| Molecular Formula | Nominal Mass (amu) | Exact Mass (Da) |

|---|---|---|

| C₇H₁₅NO₃ | 161 | 161.10519 |

| C₈H₁₁N₃O | 161 | 161.09021 |

| C₉H₁₃NO₂ | 161 | 161.09463 |

| C₁₀H₁₅O₂ | 161 | 161.10723 |

| C₁₀H₁₉N | 161 | 161.15175 |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.orgyoutube.com The part of a molecule responsible for this absorption is known as a chromophore. libretexts.org

In this compound, the primary chromophore is the carbamate functional group (-O-C(=O)-N-). This group contains a carbonyl (C=O) double bond and non-bonding electron pairs on both the oxygen and nitrogen atoms. The electronic transitions for this group are expected to be similar to those of simple amides and esters. Two principal transitions are anticipated:

n → π* Transition: An electron from a non-bonding orbital (n), primarily located on the carbonyl oxygen, is excited to the antibonding π* orbital of the carbonyl group. This transition is typically of lower energy (longer wavelength) and lower intensity (smaller molar absorptivity, ε).

π → π* Transition: An electron from the bonding π orbital of the carbonyl group is excited to the corresponding antibonding π* orbital. This transition is of higher energy (shorter wavelength) and significantly higher intensity.

Due to the presence of the adjacent oxygen and nitrogen atoms, which donate electron density into the carbonyl system, the absorption maxima (λ_max) are shifted compared to a simple ketone. The transitions for simple, non-conjugated carbamates typically occur in the short-wavelength UV region, often below the 220 nm cutoff of many standard spectrophotometers. wikipedia.org

Table 4: Expected Electronic Transitions for this compound This table is interactive. Click on a row to highlight it.

| Transition Type | Orbitals Involved | Expected Wavelength (λ_max) | Relative Intensity (ε) |

|---|---|---|---|

| n → π* | Non-bonding → Antibonding π | ~215 - 230 nm | Low |

Environmental Fate and Degradation Pathways of Carbamates

Chemical Degradation Mechanisms

Chemical degradation involves the breakdown of a compound through abiotic processes. For carbamates, key mechanisms include hydrolysis, photodegradation, and reactions with naturally occurring radicals.

Hydrolysis is a primary chemical degradation pathway for carbamates, involving the cleavage of the ester or amide bond by water. The rate of this reaction is significantly influenced by pH.

Alkaline Conditions: Carbamate (B1207046) hydrolysis is most rapid under alkaline conditions (high pH). The mechanism involves a base-catalyzed process where a hydroxide (B78521) ion attacks the carbonyl carbon of the carbamate linkage. This leads to the cleavage of the ester bond, yielding an alcohol, a carbamic acid intermediate, and subsequently an amine and carbon dioxide. For 2-hydroxyethyl N-butylcarbamate (B8559338), this would result in the formation of ethylene (B1197577) glycol and n-butylamine. Studies on similar carbamates, such as 3-iodoprop-2-ynyl-N-butylcarbamate (IPBC), show a dramatic increase in hydrolysis rate at pH 9, with a half-life of less than a day, compared to much greater stability at neutral and acidic pH. regulations.gov

Neutral and Acidic Conditions: In neutral (pH 7) and acidic (pH < 7) environments, the hydrolysis of carbamates is considerably slower. regulations.gov For instance, the half-life of IPBC at pH 7 was reported to be 139 days, and it was stable at pH 5 with a half-life exceeding 30 days. regulations.gov The general mechanism under these conditions is slower and involves water acting as the nucleophile. For some carbamates, acid catalysis can occur, but the stability is generally greater than under alkaline conditions.

The degradation of 2-hydroxyethyl N-butylcarbamate via hydrolysis is expected to follow this pH-dependent pattern, being most susceptible to breakdown in alkaline aquatic and soil environments.

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can occur directly or indirectly.

Direct Photolysis: This involves the direct absorption of a photon by the carbamate molecule, leading to an excited state that can then undergo bond cleavage. The specific bonds broken depend on the molecule's structure and the energy of the photon. For many carbamates, the C–O bond in the carbamate moiety is susceptible to cleavage upon photolysis. rsc.org

Indirect Photolysis: This process is mediated by other chemical species in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), which absorb light and then transfer the energy to the carbamate molecule or generate reactive species that attack it. Reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen, formed from dissolved organic matter and other sensitizers in sunlit waters, play a crucial role in the indirect photodegradation of many organic pollutants, including carbamates. nih.gov

While specific photolysis studies on this compound are not widely available, its chemical structure suggests it would be susceptible to these degradation pathways, contributing to its attenuation in sunlit surface waters and on exposed surfaces.

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that are ubiquitous in the atmosphere and in aquatic environments. rsc.orgrsc.org They are formed through various photochemical processes and are a major sink for many organic compounds.

The reaction between a carbamate and a hydroxyl radical can proceed via several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N-alkyl group (the butyl chain in this compound) or the hydroxyethyl (B10761427) group.

Addition to Aromatic Rings: For carbamates containing aromatic rings, •OH can add to the ring, initiating a series of oxidative reactions. rsc.org

Reaction with the Carbamate Group: Direct attack on the carbamate functional group can also occur.

Studies on the carbamate pesticide carbofuran (B1668357) have shown that reactions with hydroxyl radicals are a significant degradation pathway, with calculated rate constants as high as 8.96 × 10⁸ M⁻¹ s⁻¹. rsc.orgrsc.org Although the structure of this compound is different, the presence of C-H bonds on its alkyl chains makes it susceptible to attack by hydroxyl radicals, leading to its transformation in the environment. mdpi.comnih.govrsc.org

Genetic and Evolutionary Aspects of Carbamate Degradation

The ability of microorganisms to degrade synthetic compounds like carbamates is a fascinating example of microbial evolution in response to environmental contamination. The genetic basis for these degradative capabilities is often found on mobile genetic elements, which facilitates their spread among microbial populations.

Genomic and Functional Analyses of Degradation Genes

Genomic and functional studies have been instrumental in identifying and characterizing the genes and enzymes responsible for carbamate degradation. nih.govfrontiersin.org The primary enzymes involved are hydrolases that cleave the ester or amide bond of the carbamate. nih.govfrontiersin.org These enzymes belong to various families, including the amidase and carboxylesterase superfamilies.

Several specific carbamate hydrolase genes have been identified, such as mcd (methyl carbamate degradation), cehA (carbaryl hydrolase), and mcbA (methylcarbamate hydrolase). nih.gov Functional analyses of the proteins encoded by these genes have confirmed their role in the initial and often rate-limiting step of carbamate degradation. For instance, the expression of these genes in a non-degrading host can confer the ability to hydrolyze carbamates.

In the context of this compound, it is hypothesized that a carboxylesterase with a suitable active site would be required for its initial breakdown. The genes encoding such enzymes would likely be the primary targets for identification in any future studies on the microbial degradation of this specific compound.

Table 2: Selected Genes Involved in Carbamate Degradation

| Gene | Encoded Enzyme | Function | Source Organism | Reference |

| cehA | Carbaryl hydrolase | Hydrolysis of carbaryl | Rhizobium sp. | nih.gov |

| mcbA | Methylcarbamate hydrolase | Hydrolysis of methylcarbamates | Pseudomonas sp. | nih.gov |

| mcd | Methyl carbamate degradation protein | Hydrolysis of methylcarbamates | Achromobacter sp. | nih.gov |

| ameH | Carbamate C-N hydrolase | Detoxification of methomyl | Aminobacter aminovorans | nih.gov |

| bfzBA3A4A1A2C | Rieske nonheme iron oxygenase system | Dihydroxylation of buprofezin | Rhodococcus qingshengii | nih.gov |

This table presents a selection of genes and their corresponding enzymes that have been identified in the degradation of various carbamate pesticides.

Horizontal Gene Transfer and Enzyme Promiscuity

The evolution of carbamate degradation pathways is thought to be driven by two key mechanisms: horizontal gene transfer (HGT) and enzyme promiscuity. nih.gov HGT is the movement of genetic material between different organisms that are not in a parent-offspring relationship. mdpi.com This process allows for the rapid dissemination of advantageous genes, such as those encoding for the degradation of a novel pollutant, through a microbial community. mdpi.com Carbamate hydrolase genes are often located on plasmids or transposons, which are mobile genetic elements that can be readily transferred between bacteria.

Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction different from its primary physiological function. researchgate.netacs.org It is believed that many of the enzymes involved in the degradation of synthetic compounds originally had other roles in the cell. Through mutation and selection, these enzymes may have acquired the ability to act on new substrates like carbamates. For example, a general esterase might evolve to become a more specific and efficient carbamate hydrolase over time. The broad substrate specificity of some esterases and lipases allows them to hydrolyze a variety of carbamate structures. nih.gov

Metabolic Engineering Strategies for Enhanced Degradation

Metabolic engineering offers a promising approach to enhance the natural bioremediation capabilities of microorganisms. nih.govresearchgate.net By manipulating the genetic and regulatory networks of a cell, it is possible to improve its ability to degrade specific pollutants.

For a compound like this compound, metabolic engineering could be used to create a microorganism that not only efficiently hydrolyzes the carbamate bond but also rapidly metabolizes the resulting n-butanol and ethylene glycol. Furthermore, engineering can address challenges such as the presence of more easily consumable carbon sources that might otherwise prevent the degradation of the target pollutant. nih.gov

Advanced Analytical Methodologies for Carbamate Detection in Non Human Matrices

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 2-hydroxyethyl N-butylcarbamate (B8559338), offering the necessary separation from complex matrix components before detection. The choice of technique depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (DAD, FLD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbamates. For compounds like 2-hydroxyethyl N-butylcarbamate, which possess chromophores, a Diode-Array Detector (DAD) can be employed for detection and tentative identification based on the UV spectrum. However, the sensitivity of DAD may be limited for trace-level analysis.

To enhance sensitivity and selectivity, a Fluorescence Detector (FLD) can be utilized, often in conjunction with a post-column derivatization step. While direct fluorescence of this compound is not prominent, derivatization to a fluorescent product can significantly lower detection limits. A common approach for N-methylcarbamates involves post-column hydrolysis to release methylamine, which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative. While this is a general strategy for many carbamates, its specific application and optimization for this compound would require further investigation to determine derivatization efficiency and potential interferences.

A study on a related compound, 3-iodo-2-propynyl butylcarbamate (IPBC), utilized HPLC with UV detection at 200 nm, suggesting that direct UV detection for this compound might be feasible, although the sensitivity would need to be determined for specific applications.

| Parameter | Typical HPLC-DAD Conditions for Carbamates | Typical HPLC-FLD (with post-column derivatization) Conditions for Carbamates |

| Column | C18 or C8 reversed-phase | C18 or C8 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water or methanol (B129727) and water | Gradient of acetonitrile and water or methanol and water |

| Detector | Diode-Array Detector (DAD) | Fluorescence Detector (FLD) |

| Wavelength (DAD) | Dependent on the UV absorbance maxima of the compound | Excitation/Emission wavelengths specific to the fluorescent derivative |

| Post-column Reagent (FLD) | e.g., o-phthalaldehyde (OPA) and 2-mercaptoethanol | Not applicable |

This table presents generalized conditions for carbamate (B1207046) analysis and would require specific adaptation for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of many organic contaminants, including carbamates, due to its exceptional sensitivity and selectivity. This technique is particularly well-suited for the analysis of this compound as it can provide structural information and low detection limits without the need for derivatization.

In LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then fragmented, and specific fragment ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides a high degree of confidence in the identification and quantification of the target analyte, even in complex matrices.

While no specific LC-MS/MS methods for this compound were found in the available literature, methods for structurally similar compounds can provide a starting point for method development. For instance, the analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine, a DNA adduct with a hydroxyethyl (B10761427) carbamoyl (B1232498) group, has been performed using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov This suggests that similar conditions could be adapted for this compound.

| Parameter | Potential LC-MS/MS Conditions for this compound |

| Chromatography | Reversed-phase UHPLC or HPLC |

| Column | C18 or similar |

| Mobile Phase | Acetonitrile/water or Methanol/water with additives like formic acid or ammonium (B1175870) formate |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table outlines potential starting conditions for method development based on the analysis of similar compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its direct application to many carbamates can be challenging due to their thermal instability. Carbamates can degrade in the hot GC injector port, leading to poor reproducibility and inaccurate quantification.

However, in some cases, with careful optimization of the injection temperature and the use of a deactivated liner, GC analysis can be successful. A study on a model exchange reaction involving this compound utilized GC-MS for analysis, indicating that under specific conditions, this compound can be amenable to GC analysis. The use of a mass spectrometer as a detector provides the necessary selectivity to identify the target compound even if some degradation occurs. Derivatization to a more thermally stable compound is another strategy to enable robust GC analysis.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For the analysis of neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

While no specific CE methods for this compound have been reported, the technique has been successfully applied to the separation of other carbamate pesticides. The development of a CE method for this specific compound would involve optimizing parameters such as buffer pH, surfactant concentration, and applied voltage.

Sample Preparation and Extraction Methods

The successful analysis of this compound in non-human matrices heavily relies on effective sample preparation to isolate the analyte from interfering components and pre-concentrate it to detectable levels.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is the most commonly used technique for the extraction and clean-up of carbamates from aqueous samples and other matrices. SPE utilizes a solid sorbent packed in a cartridge or disk to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of an appropriate solvent.

The choice of the SPE sorbent is critical and depends on the polarity of the analyte and the matrix. For a moderately polar compound like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are likely to be effective. The general steps for an SPE procedure include:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent.

Washing: The sorbent is washed to remove co-extracted interferences.

Elution: The analyte is eluted from the sorbent with a suitable solvent.

A patent for the purification of a similar compound, 2-hydroxyethyl methacrylate (B99206), describes an extraction method using a mixture of water and an aliphatic hydrocarbon, which leverages the solubility differences between the target compound and impurities. google.com This principle of liquid-liquid extraction can also be adapted or combined with SPE for effective sample clean-up.

| SPE Parameter | Typical Conditions for Carbamate Extraction |

| Sorbent Type | C18, C8, or polymeric (e.g., Oasis HLB) |

| Conditioning Solvents | Methanol followed by water |

| Sample Loading | Aqueous sample, potentially with pH adjustment |

| Washing Solvents | Water or a weak organic solvent/water mixture |

| Elution Solvents | Acetonitrile, methanol, or ethyl acetate |

This table provides general guidelines for SPE method development for carbamates.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique in the analysis of carbamates from various matrices. This method partitions analytes between two immiscible liquid phases. For carbamate analysis, including compounds structurally similar to this compound, dichloromethane (B109758) is a commonly employed extraction solvent. usgs.gov The general process involves extracting the carbamates from an aqueous sample into the organic solvent. This extract is subsequently dried and concentrated before analysis by techniques like high-performance liquid chromatography (HPLC). usgs.govepa.gov

LLE offers a straightforward approach to sample cleanup and concentration. However, the efficiency of the extraction can be influenced by factors such as the pH of the aqueous sample and the presence of emulsions, which can complicate phase separation. For complex matrices, multiple extraction steps may be necessary to achieve adequate recovery of the target analytes.

Pre-column Derivatization Techniques

Many carbamates, including this compound, lack a strong chromophore or fluorophore, making their detection at low concentrations challenging with standard HPLC detectors. jasco-global.comjascoinc.com Pre-column derivatization addresses this by chemically modifying the analyte before it enters the HPLC column to enhance its detectability. jasco-global.comnih.gov

A common derivatization reagent for primary amines, which can be formed from the hydrolysis of N-methylcarbamates, is o-phthalaldehyde (OPA). jasco-global.comjfda-online.com The reaction of OPA with an amino group in the presence of a thiol produces a highly fluorescent isoindole derivative, significantly improving detection sensitivity. jfda-online.com This technique is beneficial for its ability to create derivatives that can be detected by more sensitive fluorescence or UV detectors. jasco-global.com Other derivatization reagents, such as 9-fluorenylmethyl chloroformate (FMOC), have also been used for the analysis of compounds with primary and secondary amine groups. nih.govresearchgate.net The choice of derivatization reagent depends on the specific functional groups present in the analyte and the desired detection method. science.gov

Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. certified-laboratories.com This process involves evaluating several performance characteristics to demonstrate that the method is accurate, precise, and specific for the analyte of interest. certified-laboratories.comresearchgate.net

Linearity, Precision, and Accuracy Assessment

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.comgmpua.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve, with values greater than 0.99 often considered acceptable. gmpua.comresearchgate.net For instance, in the validation of methods for other carbamates, linearity has been demonstrated over concentration ranges such as 0.1 to 200 ppb. googleapis.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov Acceptable precision is generally indicated by low RSD values, often below 15% or 20%. googleapis.comnih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. certified-laboratories.comchromatographyonline.com It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. nih.gov The recovery is calculated as the percentage of the measured amount relative to the added amount, with typical acceptance criteria falling within the range of 80-120%. certified-laboratories.comnih.gov

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit results that are directly proportional to the analyte concentration. chromatographyonline.comgmpua.com | Correlation coefficient (r²) > 0.99. gmpua.comresearchgate.net |

| Precision | The degree of agreement among individual test results from repeated measurements. researchgate.net | Relative Standard Deviation (RSD) < 15-20%. googleapis.comnih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed by recovery studies. certified-laboratories.comchromatographyonline.com | Recovery of 80-120%. certified-laboratories.comnih.gov |

Selectivity and Matrix Effect Evaluation

Selectivity: Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. researchgate.net

Matrix Effect: The matrix effect is the alteration of the analyte's response due to the co-eluting components of the sample matrix. chromatographyonline.comrsc.org This can lead to either suppression or enhancement of the analytical signal, affecting the accuracy and precision of the method. chromatographyonline.comrsc.org The matrix effect is a significant concern in LC-MS analysis and can be evaluated by comparing the response of the analyte in a pure solvent to its response in a matrix extract spiked with the analyte at the same concentration. chromatographyonline.com For some carbamate analyses, matrix effects have been found to be negligible, with variations in signal response falling within a narrow range (e.g., 95.4–111.2%). nih.gov However, in complex matrices like ginger, significant matrix suppression can occur. hpst.cz

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. chromatographyonline.comnih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.comnih.gov

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio (S/N) and calculations based on the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irsepscience.comkhemit.net For the S/N method, an S/N ratio of 3:1 is commonly used for the LOD, and a ratio of 10:1 is used for the LOQ. khemit.netjuniperpublishers.com Alternatively, the LOD and LOQ can be calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.comkhemit.net

The reported LOD and LOQ values for carbamates vary widely depending on the analytical technique and the matrix. For example, methods have achieved LODs in the range of 0.050–2.0 µg/kg and LOQs in the range of 0.20–5.0 µg/kg in complex matrices. hpst.cz In water samples, even lower detection limits have been reported, in the nanogram per liter (ng/L) range. ugr.esnih.gov

| Parameter | Description | Common Determination Methods |

| LOD | The lowest analyte concentration that can be reliably detected. chromatographyonline.comnih.gov | Signal-to-Noise Ratio (S/N) of 3:1. khemit.netjuniperpublishers.com |

| LOQ | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. chromatographyonline.comnih.gov | Signal-to-Noise Ratio (S/N) of 10:1. khemit.netjuniperpublishers.com |

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions, such as the formation of carbamates from isocyanates. researchgate.netmt.comremspec.com By using a fiber-optic probe, spectra can be collected directly from the reaction vessel, providing continuous data on the concentration of reactants and products. mt.comremspec.com

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing 2-hydroxyethyl N-butylcarbamate to ensure yield and purity?